molecular formula C17H19N3O4S2 B509146 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide CAS No. 801228-05-7

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide

Cat. No.: B509146
CAS No.: 801228-05-7
M. Wt: 393.5g/mol
InChI Key: HBRJQKMLTACZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide is a compound characterized by its complex molecular structure, which includes a benzothiazole ring and a sulfonamide group. This compound is typically a white to light yellow crystalline powder and is stable under normal conditions but may decompose when exposed to light, heat, or oxidizing agents .

Preparation Methods

The synthesis of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide can be achieved through organic synthesis methods, such as the sulfonyl hydrazine coupling reaction. The specific synthetic route can be selected and optimized based on research needs . Industrial production methods may involve large-scale organic synthesis techniques, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets and pathways. The compound’s benzothiazole ring and sulfonamide group allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

CAS No.

801228-05-7

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5g/mol

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C17H19N3O4S2/c1-3-20(4-2)26(23,24)14-11-9-13(10-12-14)18-17-15-7-5-6-8-16(15)25(21,22)19-17/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

HBRJQKMLTACZQD-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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